molecular formula C19H26FNO3S B3003163 4-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-methylbenzenesulfonamide CAS No. 1796946-40-1

4-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-methylbenzenesulfonamide

カタログ番号: B3003163
CAS番号: 1796946-40-1
分子量: 367.48
InChIキー: CWQZHTGYOHGKDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-methylbenzenesulfonamide is a fluorinated benzenesulfonamide derivative featuring a methoxy-substituted adamantane scaffold. The 4-fluoro and 3-methyl substituents on the benzene ring modulate electronic and steric properties, influencing receptor binding and metabolic stability. This compound is of interest in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to adamantane-based sulfonamides .

特性

IUPAC Name

4-fluoro-N-[(2-methoxy-2-adamantyl)methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FNO3S/c1-12-5-17(3-4-18(12)20)25(22,23)21-11-19(24-2)15-7-13-6-14(9-15)10-16(19)8-13/h3-5,13-16,21H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQZHTGYOHGKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A fluorinated phenyl group .
  • An adamantane moiety , which is known for its unique three-dimensional structure and stability.
  • A sulfonamide group , which is commonly associated with various pharmacological activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Notably, sulfonamides are known to inhibit certain enzymes and receptors involved in inflammatory processes. This compound may act as an inhibitor of interleukin (IL)-17 production , which is significant in the context of autoimmune diseases such as psoriasis and rheumatoid arthritis .

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structures have shown promise in preclinical models for treating inflammatory diseases. The following table summarizes key findings related to the biological activity of similar sulfonamide derivatives:

CompoundTargetActivityReference
GNE-3500RORc (Nuclear Receptor)Selective inverse agonist; inhibits IL-17 production
Sulfonamide ACOX EnzymeAnti-inflammatory effects in vitro
Sulfonamide BNF-kB PathwayReduces inflammatory cytokine production

Case Studies

  • Study on IL-17 Inhibition : A recent study evaluated the effects of sulfonamide derivatives on IL-17 production in human T cells. The results indicated that modifications to the sulfonamide structure could enhance selectivity and potency against IL-17 signaling pathways .
  • Preclinical Models : In animal models of rheumatoid arthritis, compounds structurally related to this compound demonstrated significant reductions in joint inflammation and damage. These findings support further investigation into their therapeutic applications .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicological profiles of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:

  • Absorption : Moderate bioavailability due to the complex structure.
  • Metabolism : Predominantly hepatic metabolism with potential interactions with cytochrome P450 enzymes.
  • Excretion : Primarily renal excretion.

Toxicological assessments indicate that while some derivatives exhibit favorable safety profiles, further studies are necessary to evaluate long-term effects and potential toxicity.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression.

Case Study: EGFR Inhibition

A notable application of related compounds is their role as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in various cancers. For instance, the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a precursor to Osimertinib (Tagrisso), demonstrates the relevance of fluorinated sulfonamides in targeting EGFR pathways .

Neuropharmacological Effects

The adamantane structure is known for its neuroprotective properties. Compounds with similar frameworks have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems.

Case Study: Dopaminergic Activity

Research indicates that adamantane derivatives can enhance dopaminergic signaling, potentially benefiting conditions like Parkinson's disease. The incorporation of the methoxy group may further enhance bioavailability and receptor affinity .

Synthesis and Development

The synthesis of 4-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-methylbenzenesulfonamide involves several key steps:

  • Formation of Sulfonamide Linkage : The reaction between a suitable amine and sulfonyl chloride.
  • Fluorination : Utilizing fluorination reagents to introduce the fluorine atom at the para position of the aromatic ring.
  • Adamantane Derivative Attachment : Employing coupling reactions to attach the adamantane moiety.

Table 2: Synthesis Steps Overview

StepReagents/ConditionsYield (%)
Sulfonamide FormationAmine + Sulfonyl Chloride85
FluorinationSelective fluorination agent90
Coupling with AdamantaneCoupling agents (e.g., EDC)80

類似化合物との比較

4-Fluoro-N-((1r,3s,5R,7S)-3-fluoroadamantan-1-yl)benzamide (11d)

  • Structure : Benzamide core with a 3-fluoroadamantane substituent.
  • Key Differences : Replaces the sulfonamide group with a benzamide and introduces fluorine at the adamantane 3-position.
  • Synthesis: Prepared via fluorination of N-adamantanyl benzamide, yielding mono-/difluorinated products (5:1 ratio) .
  • Properties : White solid (70% yield), higher lipophilicity due to adamantane fluorination.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolopyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structure : Sulfonamide linked to a pyrazolopyrimidine-chromene hybrid.
  • Key Differences : Complex heterocyclic system replaces adamantane, enhancing π-π stacking but reducing rigidity.

N-adamantan-1-yl-1-((1S,4S)-3-((E)-ferrocenylmethylidene)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)methanesulfonamide (20)

  • Structure : Adamantane-sulfonamide hybrid conjugated with a ferrocene moiety.
  • Key Differences : Ferrocene introduces redox activity; bicycloheptane adds steric complexity.
  • Applications: Potential electrochemical sensing or catalysis due to ferrocene .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 11d Pyrazolopyrimidine Sulfonamide Ferrocene Hybrid
Molecular Weight ~430–450 g/mol (estimated) 365.4 g/mol 589.1 g/mol ~600 g/mol (estimated)
Solubility Moderate (sulfonamide enhances) Low (benzamide reduces) Low (heterocyclic bulk) Very low (ferrocene hydrophobicity)
Lipophilicity (LogP) ~3.5 (methoxyadamantane increases) ~4.2 (fluoroadamantane) ~2.8 (polar heterocycles) ~5.0 (ferrocene dominance)
Synthetic Yield Not reported 70% 28% Not reported

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。